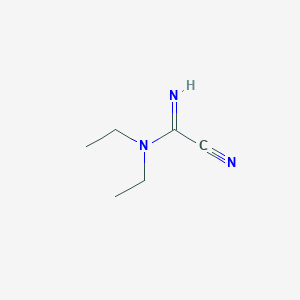

N,N-Diethylcarbamimidoyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethylcarbamimidoyl cyanide: is a chemical compound with the molecular formula C_6H_12N_2O. It is a derivative of cyanamide and is known for its utility in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a cyanide group attached to a diethylcarbamimidoyl moiety.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the reaction of diethylcarbamidine with cyanogen chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process, ensuring consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like ammonia and amines are typically employed.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted cyanides and amines.

Applications De Recherche Scientifique

Chemistry: N,N-Diethylcarbamimidoyl cyanide is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its use as a precursor in the synthesis of bioactive molecules. Medicine: It is utilized in the development of new therapeutic agents and diagnostic tools. Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which N,N-Diethylcarbamimidoyl cyanide exerts its effects involves its interaction with specific molecular targets and pathways. The cyanide group can bind to metal ions, forming stable complexes, while the diethylcarbamimidoyl moiety can interact with various biological macromolecules.

Comparaison Avec Des Composés Similaires

Cyanamide: A simpler derivative with similar reactivity.

N-Methylcarbamimidoyl cyanide: A structurally related compound with different physical and chemical properties.

Ethylcarbamate: Another compound with a carbamoyl group.

Uniqueness: N,N-Diethylcarbamimidoyl cyanide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Activité Biologique

N,N-Diethylcarbamimidoyl cyanide, a cyanogenic compound, has garnered attention due to its potential biological activities and implications in toxicology. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C₇H₁₄N₄

- Molecular Weight : 154.21 g/mol

- Functional Groups : Carbamimidoyl and cyanide groups

The presence of the cyanide moiety is significant as it influences the compound's biological activity, particularly its interaction with mitochondrial processes.

The primary mechanism by which cyanogenic compounds exert their biological effects is through the inhibition of mitochondrial cytochrome c oxidase (CCO), a critical enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and can result in cellular hypoxia or necrosis at higher concentrations. However, at lower concentrations, cyanide may have stimulatory effects on certain cellular pathways.

Biphasic Effects of Cyanide

Recent studies indicate that cyanide exhibits biphasic effects on cellular function:

- Low Concentrations (Nanomolar to Low Micromolar) :

- High Concentrations (High Micromolar to Millimolar) :

Biological Activity in Cellular Models

Research has demonstrated that this compound can affect various cellular processes:

- Cell Proliferation : In low doses, it promotes cell growth in cultured mammalian cells.

- Neurotransmitter Modulation : Influences NMDA receptor activity, which is crucial for synaptic plasticity and memory functions .

- Toxicity Profiles : Exhibits dose-dependent toxicity in animal models, with acute exposure leading to rapid metabolic disturbances and potential fatalities .

Case Studies and Research Findings

Several case studies highlight the implications of cyanide exposure:

- Acute Poisoning Cases :

- Toxicokinetics Studies :

- Detoxification Mechanisms :

Table 1: Toxicokinetic Parameters of Cyanide

| Species | Route | Half-Life (hr) | Reference |

|---|---|---|---|

| Human | Various | 0.34 – 1.00 | |

| Rat | Oral | 0.64 | |

| Pig | Intravenous | 0.54 | |

| Horse | Intravenous | 12 – 16 |

Table 2: Effects of this compound on Cellular Functions

| Concentration Range | Effect |

|---|---|

| Nanomolar to Low Micromolar | Increased ATP production and cell proliferation |

| High Micromolar | Inhibition of CCO and cell death |

Propriétés

IUPAC Name |

1-cyano-N,N-diethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9(4-2)6(8)5-7/h8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAMLZZIVCVULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.